

Performance comparison of different commercial sources of 4-Nitrophenylglyoxylic acid

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Compound of Interest

Compound Name: 4-Nitrophenylglyoxylic acid

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A Comparative Performance Analysis of Commercial 4-Nitrophenylglyoxylic Acid

For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are paramount to achieving reliable and reproducible experimental outcomes. **4-Nitrophenylglyoxylic acid** is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of **4-Nitrophenylglyoxylic acid** from three leading commercial suppliers: Supplier A, Supplier B, and Supplier C. The performance of each source is evaluated based on purity, impurity profile, and stability, with supporting experimental data and detailed methodologies.

Data Summary

The following tables summarize the quantitative data obtained from the analysis of **4-Nitrophenylglyoxylic acid** from the different commercial sources. The data presented is based on a hypothetical analysis to illustrate the comparison.

Table 1: Purity and Impurity Profile of **4-Nitrophenylglyoxylic Acid** from Different Suppliers

Parameter	Supplier A	Supplier B	Supplier C
Purity (HPLC, % Area)	99.5%	98.8%	99.2%
Major Impurity 1 (Structure)	4-Nitrobenzoic acid	4-Nitrophenylglyoxal	4-Nitrobenzoic acid
Major Impurity 1 (%)	0.25%	0.65%	0.40%
Major Impurity 2 (Structure)	Unidentified	4-Nitrobenzaldehyde	Unidentified
Major Impurity 2 (%)	0.15%	0.35%	0.22%
Residual Solvents (GC-MS)	< 0.1%	< 0.2%	< 0.15%
Water Content (Karl Fischer)	0.1%	0.3%	0.2%

Table 2: Stability of 4-Nitrophenylglyoxylic Acid Under Stress Conditions

Condition	Supplier A (% Degradation)	Supplier B (% Degradation)	Supplier C (% Degradation)
40°C / 75% RH (2 weeks)	0.5%	1.2%	0.8%
Photostability (ICH Q1B)	< 0.2%	0.5%	0.3%
Solution (Acetonitrile, 24h)	< 0.1%	0.3%	0.15%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are foundational for the purity and stability assessment of **4-Nitrophenylglyoxylic acid**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of **4-Nitrophenylglyoxylic acid** and to quantify its impurities.^{[1][2][3]}

- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.^[4]
- Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: 0.1% Formic acid in Acetonitrile
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: 95% B
 - 18-19 min: 95% to 5% B
 - 19-25 min: 5% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.

- **Sample Preparation:** Accurately weigh approximately 10 mg of **4-Nitrophenylglyoxylic acid** and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL. Filter the solution through a 0.45 μm syringe filter before injection.[3]
- **Data Analysis:** The purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H NMR spectroscopy is used to confirm the chemical structure of **4-Nitrophenylglyoxylic acid** and to identify any major organic impurities.

- **Instrumentation:** A 400 MHz NMR spectrometer.
- **Solvent:** Deuterated dimethyl sulfoxide (DMSO-d_6).
- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d_6 .
- **Data Acquisition:** Acquire a standard ^1H NMR spectrum.
- **Data Analysis:** The chemical shifts and coupling constants of the observed signals are compared with the expected structure of **4-Nitrophenylglyoxylic acid** and reference spectra.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

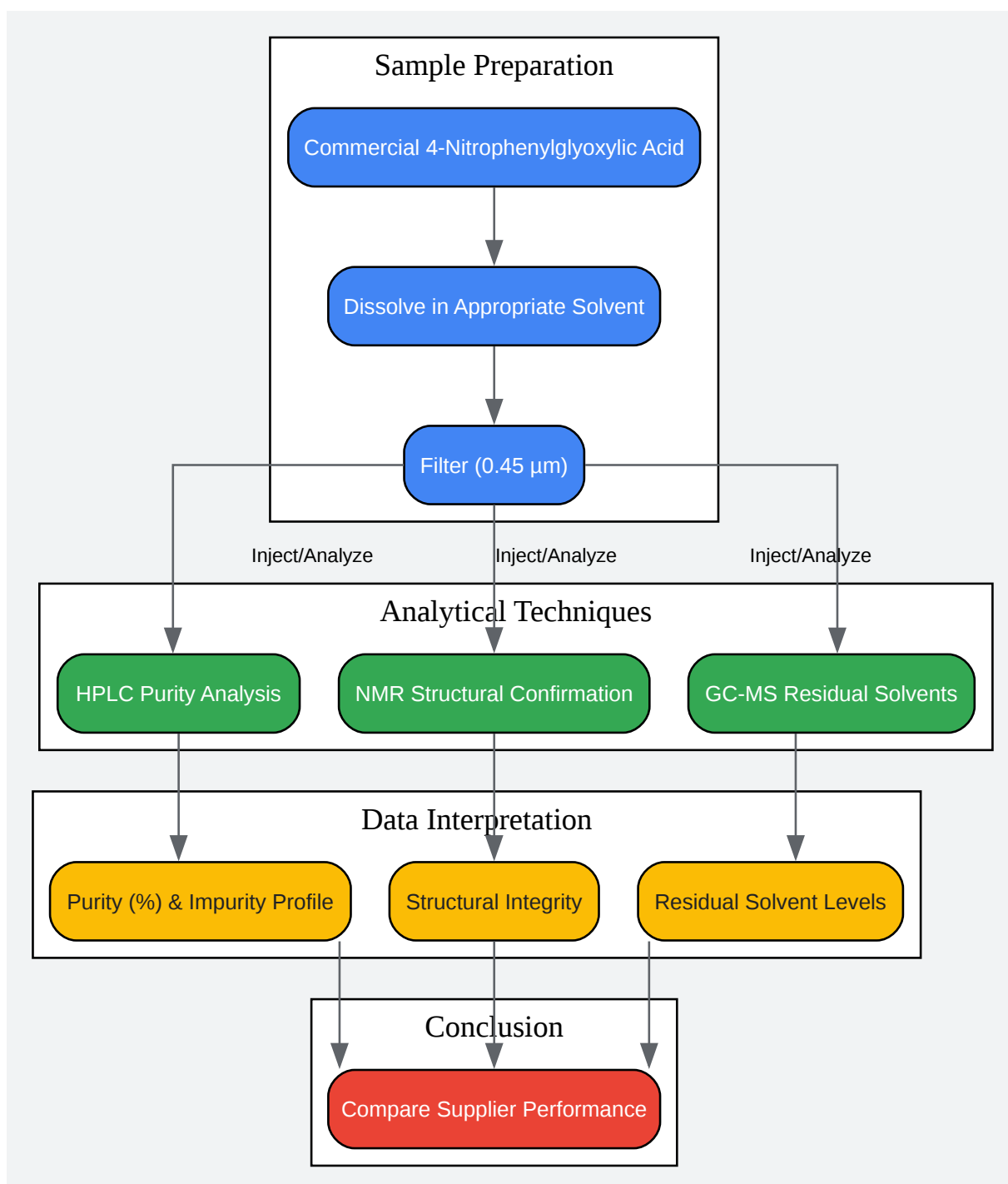
GC-MS is employed to identify and quantify volatile organic compounds, particularly residual solvents from the synthesis process.[3]

- **Instrumentation:** A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
- **Column:** A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μm).[4]
- **Carrier Gas:** Helium at a constant flow rate of 1.2 mL/min.

- Oven Temperature Program:
 - Initial temperature: 40°C for 5 minutes.
 - Ramp: 10°C/min to 250°C.
 - Hold: 5 minutes at 250°C.
- Injector Temperature: 250°C.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Mass Range: 35-350 amu.
- Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., methanol) at a concentration of 10 mg/mL.

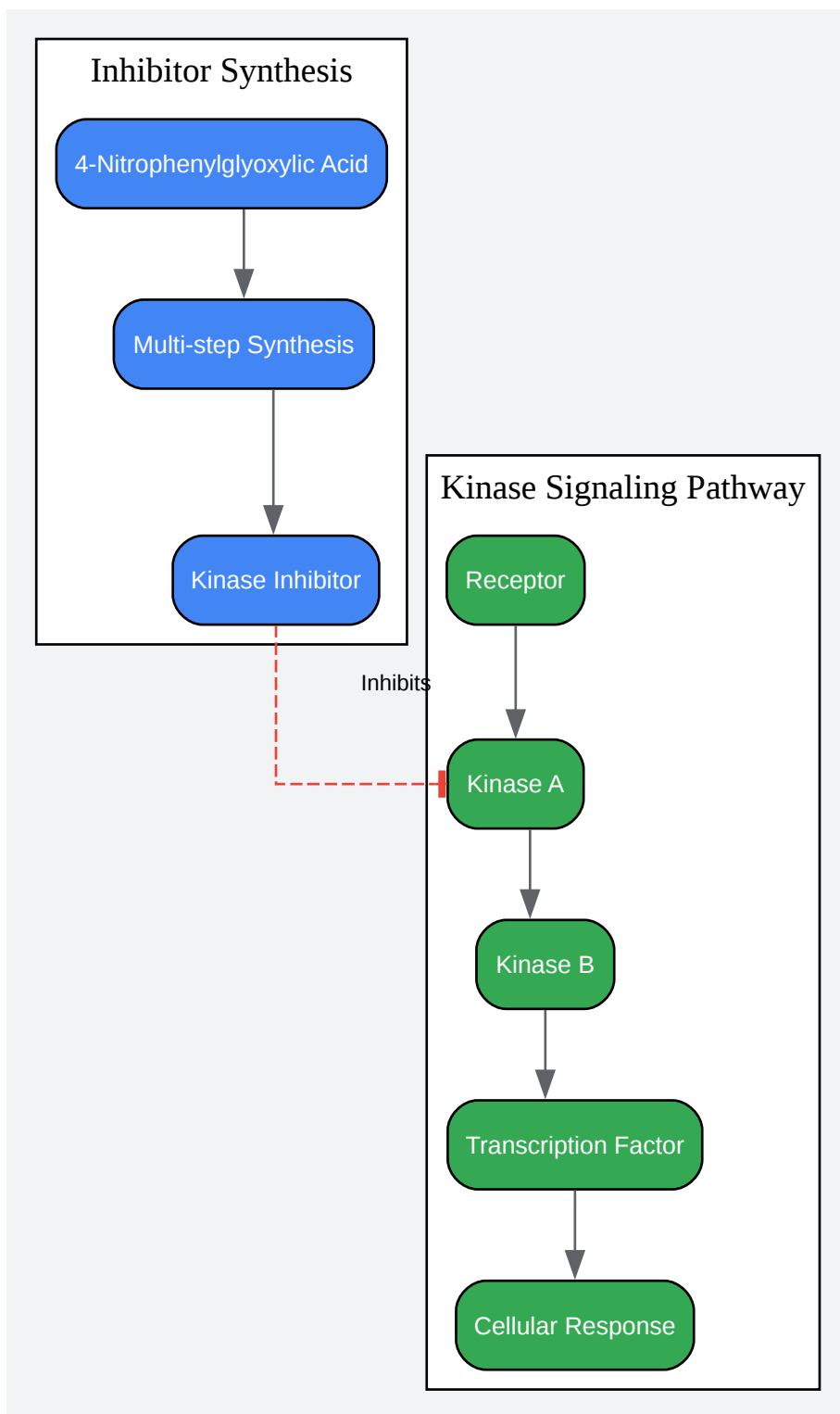
Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where **4-Nitrophenylglyoxylic acid** could be utilized as a precursor for an inhibitor.



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Workflow for Purity Analysis of Commercial Samples.



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Hypothetical role of a synthesized inhibitor.

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